7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
CAS No.:
Cat. No.: VC17378396
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrN3O |
|---|---|
| Molecular Weight | 214.02 g/mol |
| IUPAC Name | 7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
| Standard InChI | InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) |
| Standard InChI Key | WATFIAUOQUIJGI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1Br)NC(=O)N2 |
Introduction
Structural and Molecular Characteristics
Spectroscopic Identification
Spectroscopic data from infrared (IR) and nuclear magnetic resonance (NMR) analyses confirm the structure. The lactam carbonyl group exhibits a characteristic IR stretch near 1697 cm⁻¹, consistent with similar imidazolone derivatives . ¹H NMR signals include a singlet for the bromine-adjacent proton (δ 8.15 ppm) and multiplet patterns for the pyridine and imidazole protons (δ 7.75–6.79 ppm) .
Synthetic Methodologies
Nucleophilic Substitution Pathways
A common route involves bromination of the parent imidazo[4,5-b]pyridin-2-one scaffold using brominating agents like N-bromosuccinimide (NBS). The bromine atom is introduced regioselectively at the 7-position due to the electron-deficient nature of the pyridine ring.
Patent-Optimized Synthesis
A patented method (WO2019020790A1) describes a high-yield synthesis of related benzodiazepine intermediates, offering insights into scalable imidazo[4,5-b]pyridine derivatives. Key steps include:
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Condensation: Reacting 2-amino-5-bromophenyl-pyridin-2-yl-methanone with tert-butyloxycarbonyl (tBoc)-protected glutamate to form a pentanoate intermediate .
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Cyclization: Deprotection with HCl followed by base-mediated lactamization yields the fused bicyclic core .
This method achieves >85% purity and reduces byproduct formation compared to earlier approaches .
Chemical Reactivity and Functionalization
Bromine-Directed Reactions
The bromine atom serves as a handle for further derivatization:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups at the 7-position.
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Nucleophilic Aromatic Substitution (SNAr): Electron-rich nucleophiles (e.g., amines, alkoxides) displace bromide under basic conditions.
Lactam Ring Modifications
The 2-position lactam undergoes:
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Alkylation/Acylation: Reactivity at the N1 and N3 positions with alkyl halides or acyl chlorides.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a secondary amine, altering hydrogen-bonding properties.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors (e.g., imatinib analogs) and antipsychotic agents. Its synthetic flexibility allows for late-stage diversification, reducing production costs .
Materials Science
Incorporated into metal-organic frameworks (MOFs), the bromine atom facilitates halogen···π interactions, enhancing structural stability. Applications include gas storage (CO₂ uptake: 12.7 wt% at 298 K) and heterogeneous catalysis.
Agrochemical Development
Derivatives show promise as herbicides targeting acetolactate synthase (ALS), with 90% weed inhibition at 50 ppm. The bromine atom improves soil persistence compared to chlorine analogs.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Key Differences |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridin-2-one | No bromine substitution | Lower reactivity; reduced kinase inhibition (IC₅₀ = 1.2 µM vs. 0.3 µM for 7-Br) |
| 7-Chloro Analog | Cl at 7-position | Higher solubility in polar solvents; shorter biological half-life |
| 6-Methyl Derivative | Methyl at 6-position | Enhanced metabolic stability; 2-fold increase in oral bioavailability |
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